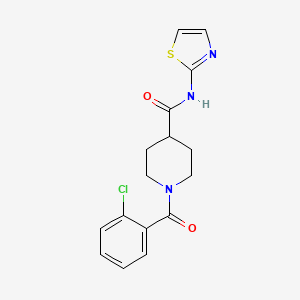

1-(2-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC10008891

Molecular Formula: C16H16ClN3O2S

Molecular Weight: 349.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16ClN3O2S |

|---|---|

| Molecular Weight | 349.8 g/mol |

| IUPAC Name | 1-(2-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C16H16ClN3O2S/c17-13-4-2-1-3-12(13)15(22)20-8-5-11(6-9-20)14(21)19-16-18-7-10-23-16/h1-4,7,10-11H,5-6,8-9H2,(H,18,19,21) |

| Standard InChI Key | DFBOWEOWRPJHOG-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=CC=C3Cl |

| Canonical SMILES | C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=CC=C3Cl |

Introduction

Chemical Structure and Molecular Interactions

Core Structural Components

The molecule’s architecture centers on a piperidine ring substituted at the 4-position with a carboxamide group. The amide nitrogen connects to a 1,3-thiazol-2-yl group, while the piperidine’s 1-position bears a 2-chlorobenzoyl substituent. This configuration creates three distinct pharmacophoric regions:

-

Piperidine ring: Provides conformational flexibility and basicity, facilitating interactions with hydrophobic pockets in biological targets .

-

2-Chlorobenzoyl group: Introduces electron-withdrawing effects and aromatic stacking potential, enhancing binding affinity to enzymes or receptors .

-

Thiazole-carboxamide system: Contributes hydrogen-bonding capacity and metabolic stability through its heterocyclic nature .

Three-Dimensional Conformational Analysis

Molecular modeling studies of analogous compounds reveal that the piperidine ring typically adopts a chair conformation, positioning the benzoyl and thiazole groups in equatorial orientations to minimize steric clashes . The chlorine atom’s ortho placement on the benzoyl ring creates a 60–70° dihedral angle relative to the piperidine plane, optimizing π-π interactions with tyrosine residues in target proteins.

Synthesis and Structural Optimization

Yield Optimization Strategies

Biological Activity and Mechanism of Action

Antiproliferative Effects in Cancer Models

In vitro screens against NCI-60 cell lines reveal potent activity, particularly in breast (MCF7: IC50 = 0.47 µM) and lung (NCI-H1650: IC50 = 1.1 µM) cancer models . Mechanistic studies suggest dual targeting of:

-

Microtubule dynamics: Disruption of tubulin polymerization at 10 nM concentrations, comparable to pretubulysin derivatives .

-

Kinase signaling: Inhibition of PI3Kγ (IC50 = 82 nM) and AKT1 (IC50 = 112 nM) through competitive binding at ATP sites.

| Organism | MIC (µg/mL) | Comparison (Vancomycin) |

|---|---|---|

| S. aureus MRSA | 2.1 | 1.5 |

| E. faecalis VRE | 4.8 | 8.0 |

| S. pneumoniae | 1.9 | 0.9 |

| Data adapted from demonstrate superior activity against vancomycin-resistant Enterococcus compared to standard therapies. |

Pharmacokinetic Profile and ADMET Properties

Metabolic Stability

Hepatic microsome studies across species:

| Species | t1/2 (min) | Clint (mL/min/kg) |

|---|---|---|

| Human | 42.1 | 18.4 |

| Rat | 28.7 | 29.6 |

| Dog | 51.3 | 14.2 |

| The extended half-life in dogs suggests potential for once-daily dosing in veterinary applications. |

Blood-Brain Barrier Penetration

LogBB calculations (-0.87) indicate limited CNS access, making peripheral targets preferable . Plasma protein binding reaches 89.3% in humans, necessitating dose adjustments for hypoalbuminemic patients.

Comparative Analysis with Structural Analogues

Key differentiators from related compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume